1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
1,3-dimethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-10-5-3-4-9-6(5)7(12)11(2)8(10)13/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSXPKZIKMPZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196744 | |
| Record name | 1H-Pyrrolo(3,2-d)pyrimidine-2,4(3H,5H)-dione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46155-89-9 | |
| Record name | 1H-Pyrrolo(3,2-d)pyrimidine-2,4(3H,5H)-dione, 1,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046155899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrolo(3,2-d)pyrimidine-2,4(3H,5H)-dione, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis via Condensation of 6-Amino-1,3-dimethyluracil with Halocarbonyl Compounds
One of the classical and well-documented methods involves the reaction of 6-amino-1,3-dimethyluracil with halogenated carbonyl compounds such as phenacyl bromide. This method leads to the formation of the pyrrolo[3,2-d]pyrimidine ring system through intramolecular cyclization.
Key Reaction Conditions and Outcomes:
- The reaction in DMF favors formation of the 6-substituted isomer predominantly.
- When acetic acid is used instead of DMF, an isomeric 5-substituted product is also formed as a byproduct.
- The reaction mechanism involves nucleophilic substitution at the halogenated carbonyl, followed by ring closure to form the fused pyrrolo-pyrimidine system.
- Variations with substituted phenacyl bromides (e.g., p-chloro, p-bromo) yield corresponding halophenyl derivatives with comparable yields.
Preparation via Allyltriphenylphosphonium Bromide and Azido Intermediates
Another method reported involves a two-stage process:
- Stage 1: Reaction of allyltriphenylphosphonium bromide with lithium hydride in butanone at room temperature.
- Stage 2: Reaction of the intermediate with 6-azido-1,3-dimethylpyrimidine-2,4(1H,3H)-dione under heating for 2 hours.
This approach results in the formation of 1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione with moderate yields (~52%) under controlled conditions.
One-Pot Microwave-Assisted Synthesis of Pyrrolo[2,3-d]pyrimidine-2,4-dione Derivatives
While this method focuses on pyrrolo[2,3-d]pyrimidine derivatives, the microwave-assisted one-pot synthesis approach is relevant for structurally related compounds.
- Controlled microwave heating enables efficient cyclization reactions.
- The method uses 5-aminouracil derivatives and cyclic diketones (e.g., dimedone) under microwave irradiation.
- This technique offers advantages in reaction time reduction and improved yields.
- Products are characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectrometry.
Though this method is more commonly applied to pyrrolo[2,3-d]pyrimidine systems, it provides a conceptual framework for rapid synthesis of related fused heterocycles.
Functional Group Transformations and Derivatizations
Further synthetic elaborations on the core 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione include:
- Nitrosation: Treatment with sodium nitrite in acetic acid leads to nitroso and nitro derivatives at position 5, which can undergo rearrangements.
- Beckmann Rearrangement: Nitroso derivatives can be converted into hydroxypyrimidine derivatives via Beckmann-type ring expansion.
- Denitrosation: Acidic conditions (e.g., sulfuric acid in DMF) revert nitroso derivatives back to the parent compound.
- Coupling Reactions: Reaction with diazonium salts to form azo derivatives.
- Dehydrogenative Coupling: Reaction with diethyl azodicarboxylate yields bis-pyrrolo-pyrimidine dimers.
These transformations demonstrate the versatility of the core scaffold and provide routes for structural diversification.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with phenacyl bromide | 6-Amino-1,3-dimethyluracil + phenacyl bromide in DMF, reflux 2h | Up to 87 | High yield, straightforward | Possible isomer formation in some solvents |
| Two-stage reaction via azido intermediate | Allyltriphenylphosphonium bromide + lithium hydride, then with 6-azido derivative, heating 2h | ~52 | Moderate yield, useful for specific substitutions | Requires multiple steps |
| Microwave-assisted one-pot synthesis | 5-Aminouracil + cyclic diketones, microwave heating | Variable | Rapid, efficient | Mainly for pyrrolo[2,3-d] analogs |
| Functional group transformations | Nitrosation, Beckmann rearrangement, coupling reactions | N/A | Enables derivatization | Additional synthetic steps required |
Research Findings and Analytical Data
- The condensation reaction products have been extensively characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis.
- For example, 1,3-dimethyl-6-phenylpyrrolo[3,2-d]pyrimidine-2,4-dione exhibits characteristic NMR signals: singlets for N-methyl groups at ~3.25 and 3.55 ppm, aromatic protons as multiplets between 7.10–7.90 ppm, and a broad NH signal around 11.72 ppm.
- Nitrosation products show distinct IR and NMR features corresponding to nitroso and nitro functionalities.
- The Beckmann rearrangement products have been confirmed by IR spectra matching authentic samples, supporting the proposed ring expansion mechanism.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo-pyrimidine scaffold.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione exhibits several biological activities that make it a candidate for drug development:
- CYP Enzyme Inhibition : It is known to inhibit CYP1A2, an important enzyme involved in drug metabolism. This property can be beneficial in drug design to modify the pharmacokinetics of co-administered drugs .
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines can induce apoptosis in cancer cells through various mechanisms .
Medicinal Chemistry Applications
The compound has been investigated for its potential use as a scaffold for developing new therapeutic agents:
- Antiviral Activity : Some studies have explored the antiviral properties of pyrrolo[3,2-d]pyrimidine derivatives against viral infections, indicating a promising avenue for further research .
- Central Nervous System Disorders : Given its ability to cross the blood-brain barrier (BBB), this compound may be explored for applications in treating neurological disorders. Its pharmacological profile suggests potential neuroprotective effects .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
-
Study on Anticancer Activity :
- Researchers synthesized a series of derivatives based on this compound and tested their activity against various cancer cell lines.
- Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cultured cancer cells.
-
CYP Enzyme Interaction Studies :
- A detailed investigation into the interaction of this compound with CYP enzymes was conducted to understand its implications for drug-drug interactions.
- The findings highlighted the importance of considering this compound's metabolic profile when used in combination therapies.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This action can lead to the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The following table summarizes key structural analogs, their biological activities, and synthetic methodologies:
Key Differences in Bioactivity
- Enzyme Inhibition: The target compound inhibits DPP-IV, a protease critical in glucose metabolism, with IC₅₀ values comparable to clinical inhibitors like sitagliptin . Pyrano[2,3-d]pyrimidine-diones (e.g., 5h) exhibit dual α-amylase/α-glucosidase inhibition, targeting carbohydrate digestion . Cyclopenta[d]pyrimidine-diones show antioxidant activity via radical scavenging, dependent on thioether substituents (e.g., 4a–h reduce oxidative damage by 40–80%) .
- Structural Determinants: Substituent Position: Methyl groups at the 1- and 3-positions in the target compound enhance metabolic stability and DPP-IV binding . In contrast, pyrano derivatives require hydroxyl and aryl groups (e.g., 5h) for enzyme inhibition . Ring System: Pyrido[2,3-d]pyrimidine-diones (e.g., 3-isopropyl analog) demonstrate herbicidal activity due to planar aromatic systems that disrupt plant growth . Thieno derivatives, with sulfur-containing rings, show broader heterocyclic reactivity .
Biologische Aktivität
1,3-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, with the CAS number 46155-89-9, is a heterocyclic compound that has garnered interest due to its diverse biological activities. Its molecular formula is C8H9N3O2, and it has a molecular weight of 179.18 g/mol. This compound is primarily studied for its potential applications in medicinal chemistry and pharmacology.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymes : The compound has shown inhibitory effects on several enzymes, including dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which are crucial in cell proliferation and cancer progression .
- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells with varying degrees of effectiveness .
Structure-Activity Relationship (SAR)
The biological activity of 1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine derivatives can be influenced by structural modifications. Research has highlighted that substituents on the pyrrolo[3,2-d]pyrimidine scaffold can significantly alter the potency and selectivity of these compounds against specific targets . For example:
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| 5a | 43.15 - 68.17 | Various Cancer Cell Lines |
| 5e (2-Cl) | Highest Cytotoxicity | HepG2 |
| 5h (2-F) | Moderate Cytotoxicity | HeLa |
| 5l (2-OH, 5-Br) | Effective against MDA-MB-231 | Breast Cancer |
Case Studies
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of various derivatives of pyrrolo[3,2-d]pyrimidines, compound 5k was identified as a potent inhibitor with significant activity against EGFR and CDK2 enzymes. The IC50 values ranged from 20 µM to over 60 µM depending on the cell line tested .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with certain derivatives resulted in an increased population of cells in the G0-G1 phase and a decrease in S and G2/M phases. This indicates an antiproliferative effect potentially leading to apoptosis in treated cells .
Absorption and Distribution
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption with moderate blood-brain barrier permeability .
Safety Profile
Preliminary toxicological evaluations indicate that while the compound exhibits promising biological activity, further studies are needed to fully understand its safety profile and potential side effects.
Q & A
Q. What catalytic systems enable asymmetric functionalization of the pyrrolo[3,2-d]pyrimidine scaffold?
- Methodological Answer : Chiral phosphine ligands (e.g., (R)-BINAP) with Pd(0) catalysts achieve enantioselective alkylation (ee >90%). For C–H activation, Ru(II)/pyridine-dicarboxamide systems direct functionalization to sterically hindered positions . Characterize enantiomers via chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
